molecular formula C11H21N3 B11738780 butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11738780
M. Wt: 195.30 g/mol
InChI Key: SQGBUYXHBOPDQI-UHFFFAOYSA-N
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Description

Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound, in particular, features a butyl group attached to a pyrazole ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its specific butyl and pyrazole moieties, which confer unique reactivity and potential biological activities. Its structural features make it a valuable intermediate in the synthesis of various heterocyclic compounds, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-3-5-7-12-10-11-6-8-13-14(11)9-4-2/h6,8,12H,3-5,7,9-10H2,1-2H3

InChI Key

SQGBUYXHBOPDQI-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=NN1CCC

Origin of Product

United States

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